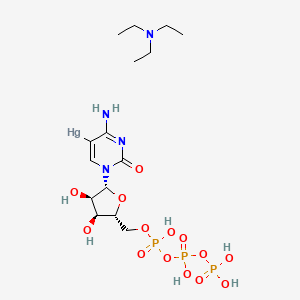

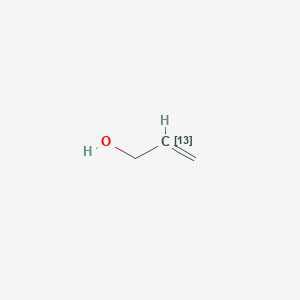

(~13~C_4_)Butane-1,4-diol

説明

Butane-1,4-diol, also known as 1,4-Butanediol or BDO, is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH . It is a colorless, viscous liquid that is commonly used as a solvent in the chemical industry to manufacture gamma-butyrolactone and elastic fibers like spandex . It is also used as a cross-linking agent for thermoplastic urethanes, polyester plasticizers, paints, and coatings .

Synthesis Analysis

In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol . It can also be made on an industrial scale from maleic anhydride in the Davy process, which is first converted to the methyl maleate ester, then hydrogenated . Other routes are from butadiene, allyl acetate, and succinic acid . A biological route to BD has been commercialized that uses a genetically modified organism . The biosynthesis proceeds via 4-hydroxybutyrate .

Molecular Structure Analysis

The molecular formula of Butane-1,4-diol is C4H10O2 . The IUPAC name is Butane-1,4-diol . The molecular weight is 90.122 g·mol−1 .

Chemical Reactions Analysis

In organic chemistry, 1,4-butanediol is used for the synthesis of γ-butyrolactone (GBL). In the presence of phosphoric acid and high temperature, it dehydrates to the important solvent tetrahydrofuran . At about 200 °C in the presence of soluble ruthenium catalysts, the diol undergoes dehydrogenation to form butyrolactone .

Physical And Chemical Properties Analysis

Butane-1,4-diol is a colorless, oily, viscous liquid with a boiling point of 228.0±0.0 °C at 760 mmHg . It is very hygroscopic and miscible with water . It is soluble in methanol, ethanol, and acetone, slightly soluble in ether, but almost insoluble in solvents such as aliphatic hydrocarbons, aromatic hydrocarbons, and chlorinated hydrocarbons .

科学的研究の応用

Bioproduction of Chemicals

Butane-1,4-diol can be biologically produced, and its production and purification processes are crucial for its application in producing environmentally friendly chemicals. The review by Xiu and Zeng (2008) discusses the downstream processing of biologically produced diols, including butane-1,4-diol, emphasizing the need for efficient recovery and purification methods to reduce production costs and energy consumption (Xiu & Zeng, 2008).

Environmental Tracing

The use of stable isotopes, including -labeled compounds like Butane-1,4-diol, in environmental tracing helps to understand the movement and transformation of carbon through different environmental compartments. McMahon et al. (2013) review the use of ecogeochemistry in estimating movements of marine animals, which can be applied to tracing organic matter sources and pathways in marine ecosystems (McMahon, Hamady, & Thorrold, 2013).

Geochemical Studies

Research on hydrocarbon microseepage and related near-surface alterations benefits from the use of labeled compounds like Butane-1,4-diol. These studies, as reviewed by Saunders et al. (1999), focus on understanding the migration of light hydrocarbons through geological formations and their impact on surface geochemical signatures (Saunders, Burson, & Thompson, 1999).

Safety and Hazards

Butane-1,4-diol is not a skin irritant, but may be irritating to mucous membranes or the respiratory tract . Vapors may irritate the eyes . It may lead to iritic, conjunctivitis, or diffuse corneal opacity may result . Users are advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray . It should be kept away from heat/sparks/open flames/hot surfaces .

将来の方向性

Butane-1,4-diol is used industrially as a solvent and in the manufacture of some types of plastics, elastic fibers, and polyurethanes . It is also used for the synthesis of γ-butyrolactone (GBL) and as a reactive diluent for epoxy resins . Future research and development may focus on improving the efficiency of its synthesis and expanding its applications in various industries.

特性

IUPAC Name |

(1,2,3,4-13C4)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]O)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745759 | |

| Record name | (~13~C_4_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286012-95-1 | |

| Record name | (~13~C_4_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286012-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1511371.png)

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)